11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene
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Overview
Description
11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene is a complex organic compound with the molecular formula C₉H₁₄N₄. This compound is characterized by its unique tricyclic structure, which includes four nitrogen atoms and a methyl group. It is primarily used in research settings and has various applications in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped with advanced chemical synthesis capabilities. The process involves stringent quality control measures to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles and electrophiles for substitution reactions. The reactions are usually conducted under controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrogen-oxide derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can influence biochemical pathways and cellular processes, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene: This compound has a similar tricyclic structure but differs in the number of nitrogen atoms and their arrangement.
3-[(3-chlorophenyl)methyl]-7-methyl-1,3,8,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),7,9,11-tetraene-10-carbonitrile: Another related compound with additional functional groups that confer different chemical properties.
Uniqueness
11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene is unique due to its specific arrangement of nitrogen atoms and the presence of a methyl group. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .
Properties
Molecular Formula |
C9H14N4 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
11-methyl-1,8,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-9,11-diene |
InChI |
InChI=1S/C9H14N4/c1-6-11-9-10-5-7-3-2-4-8(7)13(9)12-6/h7-8H,2-5H2,1H3,(H,10,11,12) |
InChI Key |
UKXNWXPAQXKMDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3CCCC3CNC2=N1 |
Origin of Product |
United States |
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